molecular formula C15H24BN3O4 B1414128 1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone CAS No. 1309960-91-5

1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone

Cat. No.: B1414128
CAS No.: 1309960-91-5
M. Wt: 321.18 g/mol
InChI Key: NCQVPFOVVVHKMK-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone is a specialized boronic ester pinacol ester that serves as a critical building block in modern synthetic organic chemistry, particularly in the construction of complex heterocyclic systems. Its primary research value lies in its application as a key coupling partner in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process renowned for forming carbon-carbon bonds with high fidelity and functional group tolerance. The molecule integrates two privileged pharmacophores: a morpholine moiety, known for its ability to improve solubility and metabolic stability, and a pyrazole ring, a common scaffold in medicinal chemistry with diverse biological activities. The presence of the pinacol boronate group allows for the efficient transfer of the pyrazole-morpholine subunit to a wide variety of (hetero)aryl halides or triflates. This makes the compound an invaluable intermediate for the synthesis of targeted chemical libraries for high-throughput screening in drug discovery campaigns, especially in the development of kinase inhibitors and other small-molecule therapeutics where the pyrazole core is prevalent. The mechanism of action in its primary application is catalytic; the boronic ester undergoes transmetalation with an organopalladium complex generated from an electrophilic partner, ultimately leading to the formation of a new biaryl or heteroaryl-carbon bond. This functional versatility positions this compound as a high-value reagent for researchers focused on accelerating the discovery and optimization of lead compounds in agrochemical and pharmaceutical research.

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O4/c1-14(2)15(3,4)23-16(22-14)12-9-17-19(10-12)11-13(20)18-5-7-21-8-6-18/h9-10H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQVPFOVVVHKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrazole in the presence of a palladium catalyst.

    Formation of the Morpholine Ring: The morpholine ring is typically formed through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Final Coupling: The final step involves coupling the morpholine and pyrazole derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Research: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dioxaborolane group can participate in reversible covalent interactions, while the morpholine and pyrazole rings can engage in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • The morpholine group in the target compound improves water solubility compared to alkyl or aryl substituents (e.g., butyl in , fluorophenyl in ).

Key Observations :

  • Yields vary significantly based on substituent steric/electronic effects. For example, bulky groups (e.g., isopropyl in ) require prolonged reaction times.
  • The target compound’s synthesis may face challenges due to the morpholine group’s nucleophilicity, necessitating optimized conditions.

Physicochemical Properties

Property Target Compound 1-Butyl-4-dioxaborolanylpyrazole 4-Dioxaborolanylpyrazole-propanenitrile
Molecular Weight ~365.2 250.14 247.1
Predicted Boiling Point (°C) ~380–400 Not reported 383.2 ±35.0
Solubility (Polarity) High (morpholine) Low (alkyl) Moderate (nitrile)
Stability Hydrolysis-sensitive (boronate ester) Similar Similar

Key Observations :

  • All compounds share hydrolysis sensitivity due to the dioxaborolane group, requiring anhydrous storage .

Biological Activity

The compound 1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone is a synthetic organic molecule with potential biological activity. Its unique structure incorporates a morpholine ring and a dioxaborolane moiety, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C18H26BNO4
  • Molecular Weight : 326.32 g/mol
  • CAS Number : 59392660

Structural Features

The compound features:

  • A morpholine ring that enhances solubility and bioavailability.
  • A pyrazole derivative that may contribute to its biological activity.
  • A dioxaborolane group known for its role in drug development as a boron-containing moiety.

Research indicates that compounds containing morpholine and pyrazole structures often exhibit significant interactions with various biological targets. The presence of the dioxaborolane group may facilitate interactions with enzymes or receptors involved in cellular signaling pathways.

In Vitro Studies

  • Antitumor Activity : In studies involving cancer cell lines, the compound demonstrated cytotoxic effects, inhibiting cell proliferation at micromolar concentrations. For instance, it was found to inhibit VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR in human umbilical vein endothelial cells (HUVECs), suggesting an antiangiogenic mechanism .
  • Neuropilin-1 Antagonism : The compound has been evaluated as a neuropilin-1 (NRP1) antagonist. NRP1 is implicated in tumor progression and immune evasion. The compound showed promising results in blocking NRP1-mediated signaling pathways, which are crucial for tumor angiogenesis .
  • PI3 Kinase Inhibition : Preliminary assays indicated that the compound may inhibit PI3K signaling pathways, which are vital for cell growth and survival. Specific IC50 values were noted for related compounds within the same structural class .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to this one exhibit favorable profiles with moderate half-lives and clearance rates conducive to once-daily dosing regimens. This suggests potential for further development into therapeutic agents .

Case Study 1: Cancer Therapy

In a study focused on breast cancer models, the compound was administered alongside standard chemotherapy agents. Results indicated enhanced efficacy compared to controls, with a significant reduction in tumor size observed after treatment .

Case Study 2: Immunomodulation

Another investigation explored the immunomodulatory effects of the compound on Treg cells within glioma models. The findings revealed that treatment led to reduced TGFβ production in Tregs exposed to tumor-conditioned media, indicating potential for use in immunotherapy .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
AntitumorHUVECs (VEGF-R2/KDR)30
Neuropilin-1 AntagonismBinding Affinity3.76
PI3K InhibitionEnzymatic Assay0.47

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-Life4.29 hours
Volume of Distribution (Vd)1103 mL/kg
ClearanceModerate

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical techniques are essential for confirming its structure?

Methodological Answer: The compound is typically synthesized via a multi-step process:

Pyrazole Boronate Ester Formation : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a morpholine-containing acetylating agent under reflux conditions in anhydrous tetrahydrofuran (THF) .

Condensation : Use coupling agents like EDC/HOBt to link the morpholine moiety to the pyrazole-boronate intermediate .

Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

Q. Key Analytical Techniques :

  • NMR Spectroscopy : Confirm boronate ester integrity (¹¹B NMR) and morpholine integration (¹H/¹³C NMR). For example, the dioxaborolane group exhibits a sharp singlet at ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron presence .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : The dioxaborolane group enables C-C bond formation in drug candidate synthesis. Optimize reactions using Pd(PPh₃)₄ as a catalyst and aqueous Na₂CO₃ as a base in toluene/ethanol (3:1) at 80°C .
  • Targeted Protein Binding : The morpholine moiety enhances solubility and acts as a hydrogen-bond acceptor, facilitating interactions with kinase active sites .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling efficiency using this compound as a boronate ester precursor?

Methodological Answer:

  • Solvent Selection : Use dimethylformamide (DMF) for polar substrates or toluene for hydrophobic systems to balance reactivity and solubility .
  • Catalyst Screening : Compare Pd(OAc)₂/XPhos systems with PdCl₂(dppf) to reduce side reactions (e.g., protodeboronation). Monitor progress via TLC with UV visualization .
  • Data Contradiction Analysis : If low yields occur, verify boronate ester stability via ¹¹B NMR; decomposition may indicate moisture contamination .

Q. How does the morpholine moiety influence the compound’s reactivity and pharmacokinetic properties?

Methodological Answer:

  • Reactivity : Morpholine’s electron-rich nitrogen stabilizes intermediates during nucleophilic acyl substitution. For example, it reduces epimerization risks in chiral synthesis .
  • Pharmacokinetics :
    • Solubility : Morpholine increases aqueous solubility (logP reduction by ~1.5 units), critical for in vitro assays .
    • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Morpholine derivatives often exhibit lower CYP3A4 inhibition compared to piperazine analogs .

Q. What strategies mitigate conflicting NMR data when characterizing this compound?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, distinguish morpholine methylene protons (δ 3.6–3.8 ppm) from pyrazole protons .
  • Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and clarify splitting patterns in the dioxaborolane region .
  • Cross-Validation : Compare with XRD-derived structures (e.g., C–C bond lengths in pyrazole-morpholine linkages) to resolve stereochemical ambiguities .

Q. What are the critical storage conditions to maintain the compound’s stability?

Methodological Answer:

  • Moisture Control : Store under argon in sealed vials with molecular sieves (3Å). The dioxaborolane group hydrolyzes rapidly in humid environments .
  • Temperature : Maintain at –20°C for long-term stability. Periodic FTIR analysis (boron-oxygen peak at ~1350 cm⁻¹) ensures integrity .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Reanalyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH 7.4) to minimize variability in IC₅₀ measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.